molecular formula C17H16ClF3N4O3S B2843063 Methyl (5-(2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate CAS No. 1421517-36-3

Methyl (5-(2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate

Cat. No. B2843063
CAS RN: 1421517-36-3
M. Wt: 448.85
InChI Key: YVPKPFOYOTZNBH-UHFFFAOYSA-N
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Description

The compound appears to contain a trifluoromethylpyridine moiety . Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of trifluoromethylpyridine derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The compound contains a trifluoromethyl group, a pyridine ring, and a thiazolopyridine ring. The trifluoromethyl group is characterized by the presence of three fluorine atoms .

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Approaches : Various synthetic strategies have been developed for the construction of heterocyclic compounds bearing similar structural motifs. These methods often involve the cyclization of amino-thiol or amino-ester intermediates with different electrophiles or cyclizing agents to yield the desired heterocyclic framework. For instance, the synthesis of triazolothiadiazines and triazolothiadiazoles involves the condensation of amino-thiol compounds with substituted aromatic aldehydes or acid chlorides, followed by cyclization under specific conditions (Holla et al., 2006); (Taha, 2008).

Biological Activities

  • Antibacterial and Antifungal Activities : Many compounds within this structural family demonstrate significant antibacterial and antifungal activities. The ability to inhibit the growth of various microorganisms makes these compounds potential candidates for the development of new antimicrobial agents. For example, specific derivatives have shown marked inhibition of bacterial and fungal growth, nearly equal to standard antimicrobial agents (Bektaş et al., 2007).

  • Anticonvulsant Activities : The modification of the heterocyclic core structure has led to compounds with potent anticonvulsant activities, as evidenced by in vivo tests like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Some compounds have shown better safety profiles and efficacy than clinical drugs currently used for epilepsy treatment (Wang et al., 2019).

  • Anticancer Properties : Certain derivatives exhibit unique mechanisms of action as anticancer agents, such as promoting tubulin polymerization without competing with paclitaxel or inhibiting the binding of vincas to tubulin. This unique action suggests potential for overcoming resistance associated with multidrug resistance transporter proteins, highlighting their importance in cancer research (Zhang et al., 2007).

properties

IUPAC Name

methyl N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF3N4O3S/c1-28-16(27)24-15-23-11-4-5-25(7-13(11)29-15)8-14(26)22-12-6-9(17(19,20)21)2-3-10(12)18/h2-3,6H,4-5,7-8H2,1H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPKPFOYOTZNBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=C(S1)CN(CC2)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (5-(2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate

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